Home > Products > Screening Compounds P109056 > PROTAC BRD9 Degrader-5
PROTAC BRD9 Degrader-5 -

PROTAC BRD9 Degrader-5

Catalog Number: EVT-12550035
CAS Number:
Molecular Formula: C39H42ClF3N6O4
Molecular Weight: 751.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

PROTAC BRD9 Degrader-5 was synthesized as part of ongoing research aimed at developing effective treatments for cancers such as synovial sarcoma and acute myeloid leukemia, which are associated with aberrant BRD9 activity. The compound is classified under small molecule degraders and specifically targets the BRD9 protein by utilizing a ligand that binds to an E3 ubiquitin ligase, facilitating the ubiquitination and subsequent degradation of BRD9 through proteasomal pathways .

Synthesis Analysis

Methods and Technical Details

The synthesis of PROTAC BRD9 Degrader-5 involves several key steps:

  1. Selection of Ligands: The process begins with identifying suitable ligands that can effectively bind to BRD9 and an E3 ligase, such as Cereblon (CRBN). These ligands are crucial for ensuring the specificity and efficacy of the degradation process.
  2. Linker Design: A linker is designed to connect the two ligands. This linker must be optimized for length and flexibility to facilitate effective interaction between the target protein and the E3 ligase.
  3. Chemical Synthesis: The actual synthesis typically employs standard organic chemistry techniques, including coupling reactions, purification via chromatography, and characterization through spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm the structure and purity of the final product .
Molecular Structure Analysis

Structure and Data

The molecular structure of PROTAC BRD9 Degrader-5 consists of three main components:

  • BRD9 Binding Domain: This domain is responsible for specifically recognizing and binding to BRD9.
  • E3 Ligase Binding Domain: Typically derived from thalidomide or its analogs, this domain recruits the E3 ligase for ubiquitination.
  • Linker: A flexible or rigid linker that connects the two binding domains.

The precise molecular formula and structural data are critical for understanding its interaction dynamics with target proteins .

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction involving PROTAC BRD9 Degrader-5 is its interaction with BRD9 and CRBN. Upon administration:

  1. Binding: The compound binds to BRD9 through its specific ligand.
  2. Recruitment: The E3 ligase is recruited via the other ligand, leading to the formation of a ternary complex.
  3. Ubiquitination: This complex facilitates the ubiquitination of BRD9, marking it for degradation by the proteasome.

This mechanism highlights how PROTACs can induce targeted protein degradation rather than merely inhibiting protein function .

Mechanism of Action

Process and Data

The mechanism of action for PROTAC BRD9 Degrader-5 involves several key steps:

  1. Formation of Ternary Complex: The compound binds simultaneously to BRD9 and CRBN, forming a ternary complex.
  2. Ubiquitination: The proximity provided by the PROTAC allows CRBN to ubiquitinate BRD9.
  3. Proteasomal Degradation: Ubiquitinated BRD9 is recognized by the proteasome, leading to its degradation.

This process effectively reduces the levels of BRD9 in cells, which is beneficial in contexts where BRD9 contributes to oncogenesis or tumor progression .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

PROTAC BRD9 Degrader-5 exhibits several notable physical and chemical properties:

  • Molecular Weight: Typically in the range suitable for cellular uptake.
  • Solubility: Designed to be soluble in aqueous solutions for biological assays.
  • Stability: Stability under physiological conditions is critical for its effectiveness as a therapeutic agent.

Data on these properties can be derived from various assays conducted during its development phase .

Applications

Scientific Uses

PROTAC BRD9 Degrader-5 has significant potential applications in cancer therapy, particularly in:

  • Treatment of Synovial Sarcoma: It has shown promise in preclinical models for this aggressive cancer type.
  • Acute Myeloid Leukemia: By degrading BRD9, it may help overcome resistance mechanisms associated with conventional therapies.

Research continues into optimizing its efficacy and exploring its utility across various malignancies associated with dysregulated epigenetic factors .

Properties

Product Name

PROTAC BRD9 Degrader-5

IUPAC Name

3-[4-[4-[1-[[2-chloro-6-methoxy-4-(2-methyl-1-oxo-2,7-naphthyridin-4-yl)phenyl]methyl]piperidin-4-yl]piperidin-1-yl]-3-(trifluoromethyl)anilino]piperidine-2,6-dione

Molecular Formula

C39H42ClF3N6O4

Molecular Weight

751.2 g/mol

InChI

InChI=1S/C39H42ClF3N6O4/c1-47-21-29(27-7-12-44-20-28(27)38(47)52)25-17-32(40)30(35(18-25)53-2)22-48-13-8-23(9-14-48)24-10-15-49(16-11-24)34-5-3-26(19-31(34)39(41,42)43)45-33-4-6-36(50)46-37(33)51/h3,5,7,12,17-21,23-24,33,45H,4,6,8-11,13-16,22H2,1-2H3,(H,46,50,51)

InChI Key

XWWMLLHGTUENSB-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C(C1=O)C=NC=C2)C3=CC(=C(C(=C3)Cl)CN4CCC(CC4)C5CCN(CC5)C6=C(C=C(C=C6)NC7CCC(=O)NC7=O)C(F)(F)F)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.